An In-depth Technical Guide to 2,3-Dimethyldibenzothiophene: Structure, Properties, and Analysis
An In-depth Technical Guide to 2,3-Dimethyldibenzothiophene: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 2,3-dimethyldibenzothiophene, a methylated polycyclic aromatic sulfur heterocycle. Addressed to researchers, scientists, and professionals in drug development and analytical sciences, this document details the compound's chemical structure, molecular weight, and key physicochemical properties. It further explores its relevance in environmental science and analytical chemistry, providing a foundational understanding for its application in these fields.
Core Molecular Attributes of 2,3-Dimethyldibenzothiophene
2,3-Dimethyldibenzothiophene is a derivative of dibenzothiophene, a tricyclic aromatic compound where a thiophene ring is fused to two benzene rings. The addition of two methyl groups to the thiophene ring at the 2 and 3 positions defines this specific isomer.
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for this compound is 2,3-dimethyldibenzothiophene[1]. Its structure is characterized by the dibenzothiophene core with methyl groups attached to the carbon atoms at positions 2 and 3.
Caption: Chemical structure of 2,3-dimethyldibenzothiophene.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dimethyldibenzothiophene is presented in the table below. These computed properties are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂S | [1] |
| Molecular Weight | 212.31 g/mol | [1] |
| CAS Number | 31317-17-6 | [1] |
| XLogP3 | 5.1 | [1] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for 2,3-dimethyldibenzothiophene are not widely published in readily accessible literature, general synthetic strategies for producing polysubstituted thiophenes and benzothiophenes can be adapted. These methods often involve the cyclization of appropriately substituted precursors.
General Synthetic Approaches
The synthesis of substituted benzothiophenes can often be achieved through methods like the Fiesselmann thiophene synthesis, which involves the reaction of β-ketoesters with thioglycolic acid derivatives, or through transition metal-catalyzed cross-coupling reactions to construct the thiophene ring. The synthesis of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes has been achieved using the Fiesselmann synthesis, highlighting a potential strategy for related structures[2].
Reactivity and Environmental Significance
The reactivity of methylated dibenzothiophenes is of significant interest in the field of environmental science, particularly in the context of hydrodesulfurization (HDS) processes in the petroleum industry. Dibenzothiophene and its alkylated derivatives are among the most refractory sulfur-containing compounds in crude oil. The position of the methyl groups can significantly influence the rate of sulfur removal. Studies have shown that methyl substituents on the dibenzothiophene core can affect the molecule's adsorption onto catalyst surfaces and its subsequent reactivity[3]. The presence of methyl groups can sterically hinder the interaction of the sulfur atom with the catalyst, making desulfurization more challenging[4].
Spectroscopic Characterization
Mass Spectrometry
In mass spectrometry, 2,3-dimethyldibenzothiophene would exhibit a molecular ion peak (M+) at an m/z corresponding to its molecular weight (212.31). The fragmentation pattern would be characteristic of a methylated polycyclic aromatic hydrocarbon. Common fragmentation pathways for benzothiophenes involve the loss of the sulfur atom or cleavage of the methyl groups[1][5]. The fragmentation of dibenzothiophene and its methylated derivatives has been studied, providing a basis for interpreting the mass spectrum of the 2,3-dimethyl isomer[5].
Caption: Predicted major fragmentation pathways for 2,3-dimethyldibenzothiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene rings and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be in the typical downfield region for aromatic compounds, and their splitting patterns would depend on their coupling with neighboring protons. The methyl groups would likely appear as singlets in the upfield region of the aromatic spectrum.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 14 carbon atoms in the molecule, unless symmetry results in equivalence. The chemical shifts would be characteristic of aromatic and methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dimethyldibenzothiophene would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and methyl protons, C=C stretching vibrations within the aromatic rings, and C-S stretching vibrations. The spectrum of the parent dibenzothiophene shows characteristic peaks that can serve as a reference[6].
Applications and Future Perspectives
While direct applications of 2,3-dimethyldibenzothiophene in drug development are not extensively documented, the broader class of benzothiophene and dibenzothiophene derivatives has been a fertile ground for the discovery of new therapeutic agents.
Relevance in Medicinal Chemistry
The benzothiophene scaffold is present in a number of biologically active compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[7][8][9]. For instance, 2,3-disubstituted benzo[b]thiophene derivatives have been investigated for their potent antiangiogenic properties[8]. Furthermore, derivatives of 4,5,6,7-tetrahydro-benzothiophene, a related structure, have been identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases[4][10]. These examples underscore the potential of the dibenzothiophene core as a privileged scaffold in medicinal chemistry.
Role in Environmental and Analytical Science
Due to its presence in fossil fuels, 2,3-dimethyldibenzothiophene serves as an important analytical standard in environmental monitoring and petroleum analysis. Its detection and quantification are crucial for assessing the efficiency of desulfurization processes and for monitoring environmental contamination by petroleum products. The microbial degradation of dibenzothiophene and its derivatives is an active area of research for developing bioremediation strategies for contaminated sites[11][12][13].
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,3-dimethyldibenzothiophene. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and emergency measures. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
2,3-Dimethyldibenzothiophene is a molecule of interest primarily in the fields of environmental science and analytical chemistry due to its presence in fossil fuels. While its direct applications in drug discovery are not yet established, the broader family of dibenzothiophene and benzothiophene derivatives continues to be a promising source of new therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this specific isomer could unveil new applications and expand our understanding of this class of compounds.
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